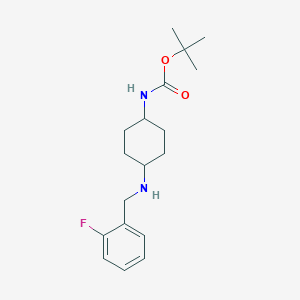

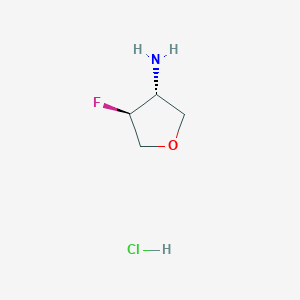

tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the class of carbamates and is commonly referred to as this compound or TFB-CHCA.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed efficient synthetic routes for compounds structurally related to tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate, demonstrating their importance in organic chemistry. For instance, Zhao et al. (2017) established a rapid synthetic method for an intermediate closely related to our compound of interest, highlighting the compound's role in the synthesis of biologically active compounds like omisertinib (AZD9291) (Bingbing Zhao et al., 2017). Another study by Wang et al. (2017) detailed an efficient stereoselective synthesis of six stereoisomers of a similar compound, underlining the significance of stereochemistry in the synthesis of potential pharmaceuticals (Xin Wang et al., 2017).

Applications in Medicinal Chemistry

Compounds related to this compound have been evaluated for their biological activities, providing insights into their potential therapeutic applications. For example, Sanjeevarayappa et al. (2015) synthesized and characterized a compound that underwent biological evaluation, showing moderate anthelmintic activity (C. Sanjeevarayappa et al., 2015). Additionally, Mukhopadhyay et al. (2015) explored the DNA/protein binding and anticancer activity of cyclometalated Rh(III) and Ir(III) complexes, suggesting the utility of related compounds in the development of anticancer agents (S. Mukhopadhyay et al., 2015).

Materials Science and Catalysis

The research extends to materials science, where related compounds serve as building blocks for novel materials. Dewit and Gillies (2009) developed cascade biodegradable polymers based on cyclohexylcarbamate derivatives, showcasing the compound's role in creating materials with unique biodegradation properties, relevant for medical devices and drug delivery systems (M. Dewit & E. Gillies, 2009).

properties

IUPAC Name |

tert-butyl N-[4-[(2-fluorophenyl)methylamino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-15-10-8-14(9-11-15)20-12-13-6-4-5-7-16(13)19/h4-7,14-15,20H,8-12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOIHOVMAVSBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701118564 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(2-fluorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286275-00-0 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(2-fluorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2749231.png)

![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)

![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749233.png)

![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2749235.png)

![5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2749248.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2749252.png)

![[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate](/img/structure/B2749254.png)